

Synthesis Pathways for ¹⁵N-Labeled Crystal Violet

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Compound of Interest

Compound Name: Crystal violet-¹⁵N₃

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Content Type: Technical Guide / Whitepaper Audience: Researchers, Synthetic Chemists, and Drug Development Professionals[1]

Executive Summary

Crystal Violet (Hexamethylpararosaniline chloride) is a triarylmethane dye widely utilized in histological staining, antimicrobial assays, and increasingly as an internal standard in isotope dilution mass spectrometry (IDMS) for environmental and food safety analysis (e.g., detecting malachite green/crystal violet residues in aquaculture).[1]

The synthesis of ¹⁵N-labeled Crystal Violet (

-CV) requires a strategic bottom-up approach, as the nitrogen atoms are integral to the chromophore's resonance structure.[1] This guide details two validated pathways for synthesizing

-CV with high isotopic enrichment (>98%):

- The "Classic" Acylation Pathway: A robust, step-wise construction using triphosgene and phosphorus oxychloride (

) to assemble the triaryl system via a Michler's ketone intermediate.[1]

- The "Green" Leuco-Oxidation Pathway: A simplified condensation with formaldehyde followed by oxidative aromatization using DDQ or Chloranil.[1]

Both pathways rely on the critical precursor

[1]

Critical Precursor Synthesis: [1]

The synthesis of

-labeled Crystal Violet begins with the preparation of

[1] While

-aniline is commercially available, its conversion to the tertiary amine must be controlled to prevent quaternary salt formation.[1] The Eschweiler-Clarke reaction is the preferred method due to its high selectivity for tertiary amines and absence of over-alkylation.

Protocol 1: Eschweiler-Clarke Methylation[1][2][3][4]

Reaction Principle:

[1]

Materials:

- -Aniline (>98 atom%

)[1]

- Formaldehyde (37% aqueous solution)[1]
- Formic acid (98%)[1]
- Sodium hydroxide (NaOH)[1]
- Diethyl ether (for extraction)[1]

Step-by-Step Methodology:

- **Mixing:** In a 100 mL round-bottom flask equipped with a reflux condenser, cool 2.5 mL of formic acid (excess) in an ice bath. Slowly add 1.0 g (10.6 mmol) of -aniline.^[1]
- **Addition:** Add 2.0 mL of 37% formaldehyde solution (excess) dropwise.
- **Reflux:** Heat the mixture on a steam bath or oil bath at 100°C for 2–4 hours. Evolution of indicates the reaction progress.
- **Work-up:** Cool the mixture to room temperature. Acidify with 10 mL of 4M HCl to ensure amine solubility, then wash with ether to remove non-basic impurities (optional).^[1]
- **Basification:** Basify the aqueous layer with 20% NaOH solution until pH > 10. The product will separate as an oil.^{[1][2]}
- **Extraction:** Extract with diethyl ether (mL). Dry the combined organic layers over anhydrous .
- **Purification:** Remove solvent under reduced pressure. Distill the residue (b.p. ~193°C) or use directly if purity by TLC/GC is >98%.^[1]

Primary Pathway: Triphosgene-Mediated Acylation

Best for: High purity, defined structural assembly, and large-scale synthesis.^[1]

This pathway adapts the historical "Kern and Caro" synthesis but replaces the highly toxic phosgene gas with Triphosgene (Bis(trichloromethyl) carbonate), a crystalline solid that is safer to handle but chemically equivalent.

Phase A: Synthesis of -Michler's Ketone

Reaction: Friedel-Crafts acylation of

.^[1]

Protocol:

- Setup: Flame-dry a 3-neck flask under Argon. Add 2.0 g (16.5 mmol) of and 20 mL of dry dichloromethane (DCM).
- Catalyst Addition: Add 1.1 eq of anhydrous Aluminum Chloride () at 0°C.
- Acylation: Dissolve 0.82 g (2.75 mmol, 0.33 eq) of Triphosgene in 5 mL DCM. Add this solution dropwise to the reaction mixture at 0°C.
 - Note: 1 mole of Triphosgene generates 3 moles of phosgene in situ.[1][3]
- Reaction: Allow to warm to room temperature and reflux for 4 hours. The mixture will turn dark.
- Quench: Pour carefully onto crushed ice/HCl.
- Isolation: Neutralize and extract with DCM. Purify by recrystallization from ethanol.[1][4]
 - Product: 4,4'-Bis(dimethylamino)benzophenone- (Michler's Ketone).[1]

Phase B: Condensation to Crystal Violet

Reaction: Vilsmeier-Haack type condensation using

[1]

Protocol:

- Reactants: Combine 1.0 g (3.7 mmol) of -Michler's Ketone and 0.45 g (3.7 mmol) of in a flask.

- Reagent: Add 1.5 mL of Phosphorus Oxychloride ().
- Heating: Heat the mixture to 100°C for 3 hours. The mass will turn a metallic, coppery bronze color (the dye melt).
- Hydrolysis: Cool to 80°C and carefully add 20 mL of water (exothermic hydrolysis of excess).
- Purification: The dye is soluble in water.[1] Basify slightly with NaOH to precipitate the carbinol base if further purification is needed, or salt out the chloride form using NaCl.
- Final Form: Recrystallize from water/ethanol to obtain metallic green crystals of -Crystal Violet.

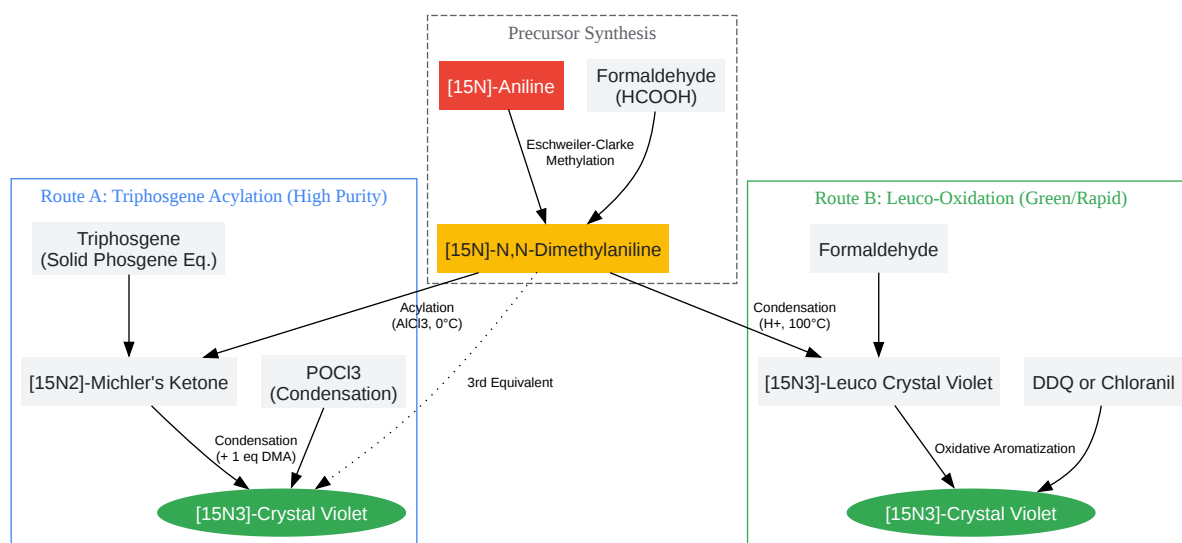
Alternative Pathway: Leuco-Oxidation

Best for: Rapid preparation of internal standards; avoids phosgene derivatives.[1]

Protocol:

- Condensation: Mix 3.0 eq of with 1.0 eq of Formaldehyde and a catalytic amount of or .[1] Heat at 100°C for 6 hours.[1]
- Isolation: Basify and extract the colorless -Leuco Crystal Violet.
- Oxidation: Dissolve the leuco base in acetonitrile. Add 1.1 eq of DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or Chloranil.[1] Stir at room temperature for 1 hour. The solution turns intensely violet immediately.[1]
- Work-up: Filter off the reduced hydroquinone byproduct. The filtrate contains the pure dye.

Pathway Visualization



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Figure 1: Dual pathways for the synthesis of ^{15}N -labeled Crystal Violet starting from ^{15}N -Aniline.[1]

Analytical Validation

To validate the synthesis of the internal standard, the following analytical parameters must be met.

Mass Spectrometry (LC-MS/MS)

The introduction of three

atoms shifts the molecular weight by +3 Daltons compared to native Crystal Violet.^[1]

Compound	Formula (Cation)	Monoisotopic Mass (m/z)	Mass Shift ()
Native Crystal Violet		372.24	-
-Crystal Violet		375.24	+3.0 Da
-Michler's Ketone		270.16	+2.0 Da

NMR Characterization (&)

- NMR (500 MHz, DMSO-): The methyl protons () typically appear as a singlet around 3.0–3.2 ppm.^[1] In the -labeled compound, this singlet splits into a doublet due to coupling (or visible broadening depending on resolution).^[1]
- NMR: A single signal is expected for the symmetric resonance structure of Crystal Violet, confirming the equivalence of the three nitrogen atoms in the propeller-shaped cation.

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